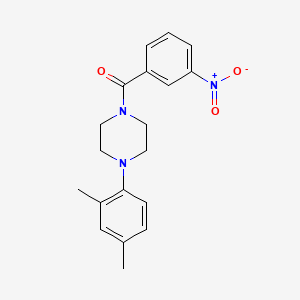

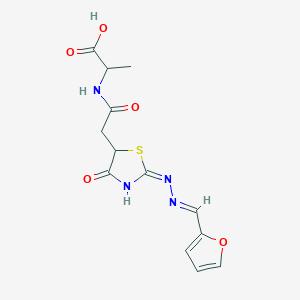

![molecular formula C15H11F3N4O2 B3010170 2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866148-98-3](/img/structure/B3010170.png)

2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

X-Ray Structure Determination and NMR Characterization

The study of the reaction product of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate, as detailed in the first paper, involved methylation and subsequent X-ray crystal structure analyses. The predominant tautomer in DMSO solution was identified by 13C NMR analysis, providing insights into the molecular structure of the compounds .

Crystal and Molecular Structure Analysis

The second paper presents an X-ray diffraction and ab initio calculation study of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone. The compound was found to exist as the amino-oxo tautomer in the solid state, with a planar 4-pyrimidinone ring. Intermolecular hydrogen bonds were observed, contributing to the structural stability of the crystal .

Isostructural and Isomorphous Compounds

In the third paper, two compounds with a 2-amino-4-chloro-5-formyl-6-substituted pyrimidine structure were found to be isostructural and essentially isomorphous. The study highlighted the planarity of the pyrimidine rings and the polarization of the electronic structures. Hydrogen bonds were identified as key contributors to the formation of sheets in the crystal structure .

Cyclocondensation and Formation of Pyrimido[1,2-b][1,2,4]triazine Derivatives

The fourth paper discusses the formation of 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid esters through the cyclocondensation of 3-amino-2-hydrazino-4(3H)-pyrimidinones with dimethyl acetylenedicarboxylate. This reaction and the subsequent thermal rearrangement provide a pathway for synthesizing complex heterocyclic compounds .

Derivatives of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

The fifth paper reports on the preparation of various derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone. These derivatives include substitutions on the pyrimidine ring and the synthesis of related heterocyclic compounds, expanding the chemical diversity of this class of molecules .

Synthesis and Structure of a Nitro-Substituted Pyrimidinone

The sixth paper describes the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone and its characterization by IR, 1H NMR spectroscopy, and X-ray diffraction analysis. The study provides detailed information on the molecular structure, including bond lengths and angles, and the arrangement of molecules in the crystal .

Hydrogen-Bonded Structures in Nitroso-Substituted Pyrimidinones

The seventh paper examines two nitroso-substituted pyrimidinones and their monohydrates. The interatomic distances indicated significant polarization, and the compounds exhibited distinct hydrogen-bonded structures, forming ribbons and sheets in the crystal .

Molecular Structure of an Isocytosine Analog

Finally, the eighth paper investigates the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone through X-ray crystallography and computational methods. The study confirmed the existence of the lactam tautomer and provided a comparison of experimental and computed structures, offering insights into the tautomeric forms of the compound .

Applications De Recherche Scientifique

Pyrimidine Derivatives and Related Compounds

- Pyrimidine Compounds in Medicinal Chemistry : Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of these compounds involves diversified catalysts including hybrid catalysts (organocatalysts, metal catalysts, nanocatalysts, etc.) and highlights their importance in the development of lead molecules for medicinal use (Parmar, Vala, & Patel, 2023).

- Pharmacological Effects of Pyrimidines : Pyrimidines display a range of pharmacological effects such as antibacterial, antiviral, antifungal, and anti-inflammatory. Research has focused on understanding the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives (Rashid et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-amino-3-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2/c1-2-7-24-11-6-4-3-5-10(11)9-20-22-13(23)8-12(15(16,17)18)21-14(22)19/h1,3-6,8-9H,7H2,(H2,19,21)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFAFUKALIAANL-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C=NN2C(=O)C=C(N=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=CC=C1/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

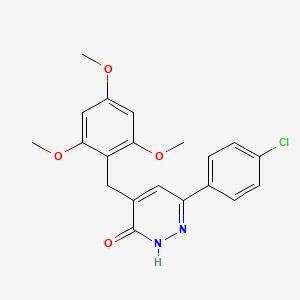

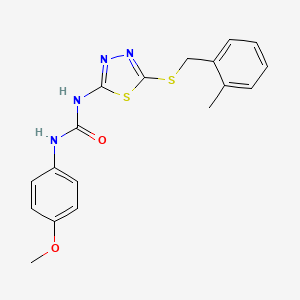

![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)

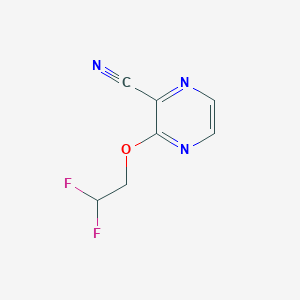

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

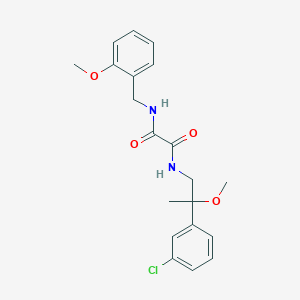

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)